molecular formula C8H8O3 B14691979 Bicyclo[3.2.1]octane-2,3,4-trione CAS No. 25352-00-5

Bicyclo[3.2.1]octane-2,3,4-trione

Cat. No.: B14691979
CAS No.: 25352-00-5
M. Wt: 152.15 g/mol
InChI Key: VZAMUQOALSICKQ-UHFFFAOYSA-N
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Description

Bicyclo[3.2.1]octane-2,3,4-trione is a polycyclic ketone featuring a bridged bicyclic skeleton with three ketone groups at positions 2, 3, and 2. It belongs to the class of polycyclic polyprenylated acylphloroglucinols (PPAPs), which are characterized by densely substituted, oxygenated cores decorated with prenyl or geranyl side chains . This compound is structurally related to bioactive natural products such as hyperforin (from Hypericum perforatum), which exhibits antidepressant and antibacterial properties . Key physicochemical properties include a boiling point of 738.67 K, a molar volume of 187.36 cm³/mol, and a logP value of 0.57, indicating moderate hydrophobicity .

Properties

CAS No.

25352-00-5

Molecular Formula

C8H8O3

Molecular Weight

152.15 g/mol

IUPAC Name

bicyclo[3.2.1]octane-2,3,4-trione

InChI

InChI=1S/C8H8O3/c9-6-4-1-2-5(3-4)7(10)8(6)11/h4-5H,1-3H2

InChI Key

VZAMUQOALSICKQ-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC1C(=O)C(=O)C2=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Bicyclo[3.2.1]octane-2,3,4-trione can be achieved through several methods. One common approach involves the intramolecular Diels-Alder reaction of a 5-vinyl-1,3-cyclohexadiene followed by the regioselective cleavage of the obtained tricyclo[3.2.1.0²,⁷]octan-3-one intermediate . Another method includes the intramolecular [3+2] nitrone cycloaddition reaction, which is highly regio- and diastereoselective .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions: Bicyclo[3.2.1]octane-2,3,4-trione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The presence of three ketone groups makes it a versatile compound for different chemical transformations.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve nucleophiles like amines and alcohols under mild conditions.

Major Products: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, reduction reactions typically yield alcohol derivatives, while substitution reactions can produce various functionalized bicyclic compounds.

Scientific Research Applications

Bicyclo[3.2.1]octane-2,3,4-trione has several scientific research applications, particularly in the fields of chemistry and biology. Its unique structure makes it a valuable intermediate in the synthesis of complex organic molecules. In medicinal chemistry, it serves as a scaffold for the development of potential therapeutic agents. Additionally, it is used in the study of reaction mechanisms and the development of new synthetic methodologies .

Mechanism of Action

The mechanism of action of Bicyclo[3.2.1]octane-2,3,4-trione involves its interaction with various molecular targets and pathways. The compound’s three ketone groups can participate in nucleophilic addition reactions, leading to the formation of new chemical bonds. This reactivity is crucial for its role in synthetic chemistry and its potential biological activities .

Comparison with Similar Compounds

Bicyclo[3.3.1]nonane-2,4,9-trione

Structural Differences :

  • Ring Size: Bicyclo[3.3.1]nonane-2,4,9-trione has a 9-membered bicyclic system compared to the 8-membered system of bicyclo[3.2.1]octane-2,3,4-trione. This difference influences steric strain and molecular rigidity .
  • Biological Activity: PPAPs with the bicyclo[3.3.1]nonane core, such as hyperforin, demonstrate antidepressant effects via serotonin reuptake inhibition, whereas bicyclo[3.2.1]octane derivatives like oblongifolin C show stronger cytotoxicity against cancer cells (IC₅₀: 4.06–35.61 µM) .

Oblongifolin C and Guttiferone K

Core Similarities :
Both compounds share the bicyclo[3.2.1]octane-2,4,8-trione core but differ in side-chain substituents:

  • Oblongifolin C : Bears a geranyl chain (C₁₀H₁₇), enhancing hydrophobicity (logP ≈ 2.1) and cytotoxicity against A549 lung cancer cells (IC₅₀: 8.2 µM) .
  • Guttiferone K : Features a prenyl chain (C₅H₉), resulting in lower hydrophobicity (logP ≈ 1.5) and slightly reduced activity (IC₅₀: 12.5 µM) .

Table 1: Comparison of Oblongifolin C and Guttiferone K

Property Oblongifolin C Guttiferone K
Core Structure Bicyclo[3.2.1]octane Bicyclo[3.2.1]octane
Side Chain Geranyl (C₁₀H₁₇) Prenyl (C₅H₉)
logP ~2.1 ~1.5
Cytotoxicity (IC₅₀, µM) 8.2 (A549) 12.5 (A549)
Source Garcinia multiflora Hypericum spp.

Levoglucosan (6,8-Dioxabicyclo[3.2.1]octane-2,3,4-triol)

Functional Group Variation :

  • Replaces ketone groups with hydroxyls, increasing polarity and water solubility (logWS: -1.2 for bicyclo[3.2.1]octane-trione vs. -0.5 for levoglucosan) .
  • Applications : Levoglucosan is a pyrolysis product of cellulose, serving as a precursor for biofuels, whereas bicyclo[3.2.1]octane-trione derivatives are explored for medicinal chemistry .

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